![molecular formula C25H18O8 B2378888 (Z)-2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl benzo[d][1,3]dioxole-5-carboxylate CAS No. 858764-42-8](/img/structure/B2378888.png)
(Z)-2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl benzo[d][1,3]dioxole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several functional groups, including a benzofuran, a benzo[d][1,3]dioxole, and a carboxylate ester. The presence of these groups suggests that the compound may have interesting chemical properties and could potentially be involved in a variety of chemical reactions.
Synthesis Analysis
While I couldn’t find a specific synthesis for this compound, compounds with similar structures are often synthesized through palladium-catalyzed arylation1. Additionally, the carboxylate ester could potentially be formed through a reaction with a carboxylic acid and an alcohol in the presence of a catalyst.
Molecular Structure Analysis
The molecular structure of this compound is likely to be fairly complex due to the presence of multiple ring structures. The benzofuran and benzo[d][1,3]dioxole rings are aromatic, meaning they are particularly stable and may participate in electrophilic aromatic substitution reactions.Chemical Reactions Analysis
Again, while I couldn’t find specific reactions involving this compound, similar compounds are known to undergo reactions such as Noyori asymmetric hydrogenation and diastereoselective resolution1.
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of any functional groups. For example, the presence of the carboxylate ester could potentially make the compound more polar and increase its solubility in water.Aplicaciones Científicas De Investigación
Antimicrobial Activity : A study demonstrated the synthesis of related compounds and evaluated their antimicrobial activity. The compounds showed promising results in this area, which indicates potential applications in developing new antimicrobial agents (Spoorthy et al., 2021).
Synthesis and Structural Studies : Another research focused on the synthesis of analogous compounds, providing detailed insights into their chemical structure and properties. This research contributes to the fundamental understanding of such compounds and their potential applications (Barili et al., 1981).
Antibacterial Agents : In the field of medicinal chemistry, novel analogs related to this compound have been designed and synthesized. These analogs displayed significant antibacterial activity, especially against certain strains of bacteria, indicating their potential as antibacterial agents (Palkar et al., 2017).
Cancer Research : Compounds within this family have shown potent anti-cancer activities against various human cancer cell lines, suggesting their potential application in cancer therapy (Madadi et al., 2016).
Molecular Docking Studies : Research has been conducted to understand the interaction of these compounds with biological targets using molecular docking studies. This research is crucial for drug design and discovery (Talupur et al., 2021).
Cytotoxicity and Antimicrobial Evaluation : Studies have evaluated the cytotoxicity and antimicrobial properties of related compounds, which is important for assessing their safety and efficacy as potential therapeutic agents (Ong et al., 1988).
Safety And Hazards
Without specific information, it’s difficult to predict the safety and hazards associated with this compound. As with any chemical, it should be handled with care and appropriate safety precautions should be taken.
Direcciones Futuras
Future research could involve synthesizing this compound and studying its properties and potential applications. It could also be interesting to investigate its biological activity and potential uses in medicine or other fields.
Please note that this is a general analysis based on the structure of the compound and similar compounds. For a more detailed and accurate analysis, more specific information would be needed.
Propiedades
IUPAC Name |
[(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 1,3-benzodioxole-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18O8/c1-28-18-7-3-14(9-21(18)29-2)10-23-24(26)17-6-5-16(12-20(17)33-23)32-25(27)15-4-8-19-22(11-15)31-13-30-19/h3-12H,13H2,1-2H3/b23-10- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHHIYGWIMMMHKX-RMORIDSASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC5=C(C=C4)OCO5)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC5=C(C=C4)OCO5)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl benzo[d][1,3]dioxole-5-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

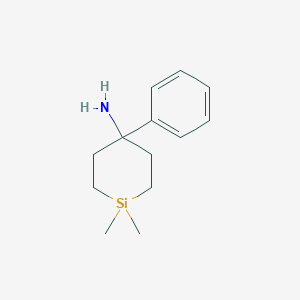
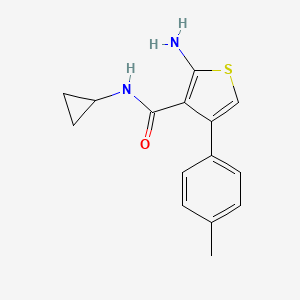
![[1-(1-Piperidinylmethyl)cyclopropyl]amine dihydrochloride](/img/no-structure.png)
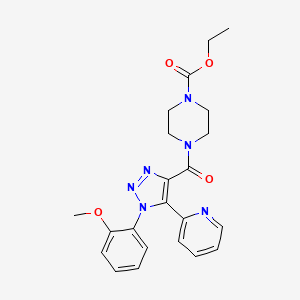
![[2-(3-Methylanilino)-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate](/img/structure/B2378814.png)
![7-[2-(1,3-Benzothiazol-2-ylsulfanyl)ethyl]-3-methyl-8-(4-phenylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2378815.png)
![N-[2-(4-cyclohexylpiperazine-1-carbonyl)-5-methyl-1H-indol-3-yl]-4-fluorobenzamide](/img/structure/B2378817.png)
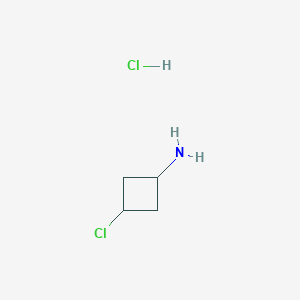
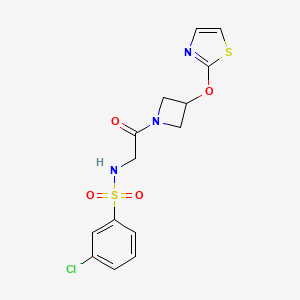
![3-[(2S,3R,4S,5S)-4,5-Dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxychromen-4-one](/img/structure/B2378821.png)
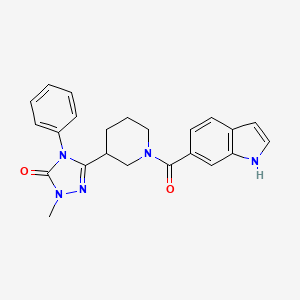
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(dipropylsulfamoyl)benzamide](/img/structure/B2378824.png)
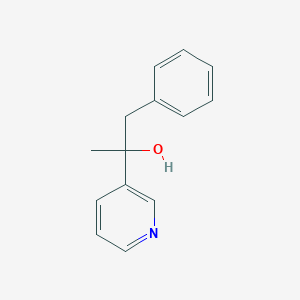
![3-chloro-N'-[(1E)-pyridin-3-ylmethylene]benzohydrazide](/img/structure/B2378827.png)